Trifluorométhanesulfonate d'argent

Vue d'ensemble

Description

Applications De Recherche Scientifique

Silver trifluoromethanesulfonate has numerous applications in scientific research:

Mécanisme D'action

- In coordination chemistry, AgOTf can replace halide ligands with triflate ligands, enhancing reactivity and facilitating further transformations .

- AgOTf is involved in various synthetic pathways, including:

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Silver trifluoromethanesulfonate is a reactive triflating agent and a source of soluble silver ions . It is useful for the formation of electrophilic onium species and the promotion of Friedel-Crafts, nucleophile alkene cyclization, and esterification reactions

Cellular Effects

Silver ions are known to have antimicrobial properties and can interact with various cellular processes

Molecular Mechanism

It is known to be a source of silver ions, which can form electrophilic onium species . These species can participate in various reactions, including Friedel-Crafts reactions, nucleophile alkene cyclization, and esterification reactions

Méthodes De Préparation

Silver trifluoromethanesulfonate can be synthesized through several methods. One early preparation method involves starting from the barium salt of trifluoromethanesulfonic acid. The free trifluoromethanesulfonic acid is formed with dilute sulfuric acid, which is then neutralized with silver carbonate to obtain silver triflate in a yield of 95% . Another improved method involves reacting dilute trifluoromethanesulfonic acid with silver(I) oxide, producing silver triflate in a 98% yield .

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Silver trifluoromethanesulfonate can be compared with other similar compounds, such as:

Silver hexafluoroantimonate (V): Another silver salt used in similar applications.

Silver tetrafluoroborate: Used in organic synthesis and catalysis.

Silver bis(trifluoromethanesulfonyl)imide: Known for its use in various organic transformations.

Silver methanesulfonate: Employed in different catalytic processes.

Silver trifluoromethanesulfonate stands out due to its high yield synthesis methods and its versatility in promoting a wide range of chemical reactions.

Propriétés

Numéro CAS |

2923-28-6 |

|---|---|

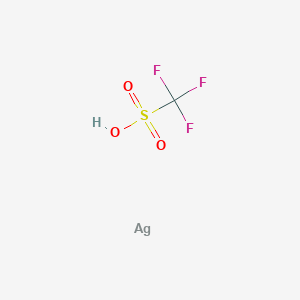

Formule moléculaire |

CHAgF3O3S |

Poids moléculaire |

257.95 g/mol |

Nom IUPAC |

silver;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

WCGIGOVLOFXAMG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Ag] |

Key on ui other cas no. |

2923-28-6 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

1493-13-6 (Parent) |

Synonymes |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

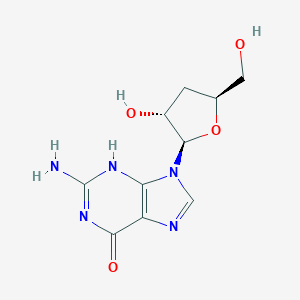

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)